

Physical characteristics of 4-(Pentyloxy)phenol

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Compound of Interest

Compound Name: 4-(Pentyloxy)phenol

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An In-depth Technical Guide to the Physical Characteristics of 4-(Pentyloxy)phenol

Introduction

4-(Pentyloxy)phenol, also known as p-n-pentyloxyphenol or hydroquinone monopentyl ether, is an aromatic organic compound that belongs to the phenol ether family. Its molecular structure, featuring a hydroxyl group and a pentyloxy substituent on a benzene ring, imparts amphipathic properties that make it a valuable intermediate in various fields of chemical synthesis. Primarily, it serves as a key building block in the development of liquid crystals, polymers, and, significantly, as a pharmaceutical intermediate.^{[1][2]} Understanding its fundamental physical and chemical characteristics is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe utilization in experimental and manufacturing workflows.

This guide provides a comprehensive overview of the core physical properties of **4-(Pentyloxy)phenol**, supported by spectroscopic data, validated protocols, and safety information, designed to equip the scientific community with the technical knowledge required for its application.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. **4-(Pentyloxy)phenol** is uniquely identified by its CAS Registry Number, and its structure is defined by the connectivity of its constituent atoms.

- IUPAC Name: **4-(Pentyloxy)phenol**^[3]

- Synonyms: p-(Pentyloxy)phenol, p-n-Pentyloxyphenol, 4-Pentoxyphenol, Amol, Hydroquinone Monopentyl Ether[4][5]
- CAS Number: 18979-53-8[4]
- Molecular Formula: C₁₁H₁₆O₂[6]
- SMILES: CCCCCOC1=CC=C(C=C1)O[3]
- InChIKey: JCLFHZLOKITRCE-UHFFFAOYSA-N[4]

Caption: 2D Chemical Structure of **4-(Pentyloxy)phenol**.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for process design, formulation development, and safety assessments.

Property	Value	Source
Molecular Weight	180.24 g/mol	[5]
Appearance	White to beige powder	[2]
Melting Point	56-57 °C	[2]
Boiling Point (Est.)	273.08 °C	[2]
XLogP3	3.5	[5]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Topological Polar Surface Area	29.5 Å ²	[2]
Rotatable Bond Count	5	[2]

Expert Insight: The XLogP3 value of 3.5 indicates a significant lipophilic character, suggesting good solubility in nonpolar organic solvents and lipids, a key consideration in drug delivery

system design. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the two oxygen atoms) allows for specific intermolecular interactions that influence its melting point and solubility in protic solvents.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data are foundational for quality control and structural confirmation.

Mass Spectrometry (Electron Ionization)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **4-(Pentyloxy)phenol**, the electron ionization mass spectrum shows a prominent molecular ion peak (M^+) corresponding to its molecular weight.

- Molecular Ion (M^+): m/z 180
- Key Fragmentation Peaks: Analysis of the fragmentation pattern reveals characteristic losses. A significant peak is often observed at m/z 110, corresponding to the loss of the pentyloxy radical, leaving the hydroxyphenoxy cation. This fragmentation is a key diagnostic feature for this class of compounds.

The data is available for review in the NIST Chemistry WebBook.[\[1\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule. The gas-phase IR spectrum of **4-(Pentyloxy)phenol** displays characteristic absorption bands.[\[7\]](#)

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
~3600-3400	O-H (Phenol)	Stretching
~3100-3000	C-H (Aromatic)	Stretching
~2960-2850	C-H (Aliphatic)	Stretching
~1600, ~1500	C=C (Aromatic)	Ring Stretching
~1230	C-O (Aryl Ether)	Asymmetric Stretching
~1030	C-O (Aryl Ether)	Symmetric Stretching

Expert Insight: The broadness of the O-H stretching band is indicative of hydrogen bonding, which may be observed in condensed phases (solid or liquid). The presence of both aromatic and aliphatic C-H stretches, alongside the strong aryl ether C-O stretch, confirms the core structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **4-(Pentyloxy)phenol** are not widely available in public databases, a predicted analysis based on established chemical shift principles provides valuable insight for structural verification.

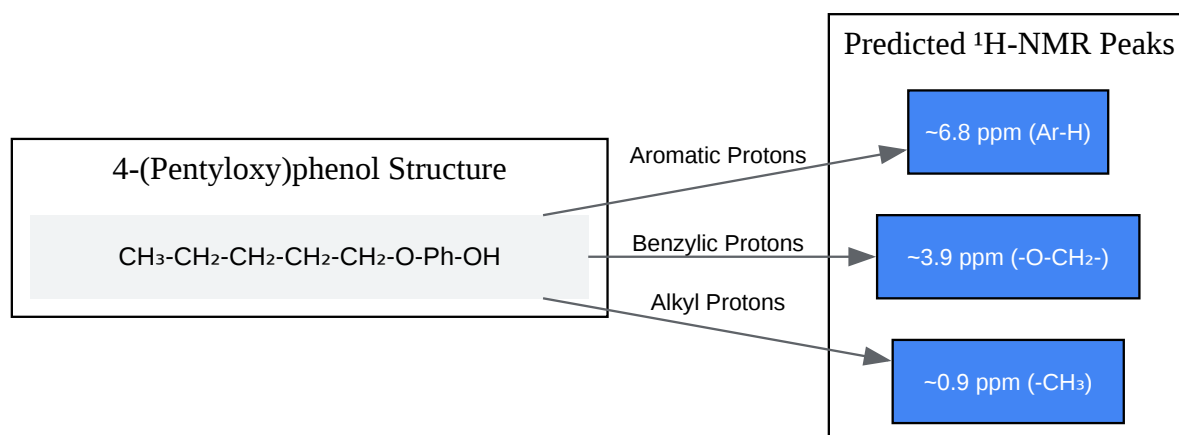
Predicted ¹H-NMR (400 MHz, CDCl₃):

- δ ~6.8 ppm (d, 2H): Aromatic protons ortho to the pentyloxy group.
- δ ~6.7 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.
- δ ~4.8-5.5 ppm (s, 1H): Phenolic hydroxyl proton (shift is concentration and solvent dependent).
- δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
- δ ~1.7 ppm (quint, 2H): Methylene protons beta to the ether oxygen (-CH₂-CH₂-CH₂-).
- δ ~1.4 ppm (sext, 2H): Methylene protons gamma to the ether oxygen (-CH₂-CH₂-CH₃).

- δ ~0.9 ppm (t, 3H): Terminal methyl protons ($-\text{CH}_2-\text{CH}_3$).

Predicted ^{13}C -NMR (100 MHz, CDCl_3):

- δ ~153 ppm: Aromatic carbon attached to the pentyloxy group (C-O).
- δ ~149 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).
- δ ~116 ppm: Aromatic carbons ortho to the pentyloxy group.
- δ ~115 ppm: Aromatic carbons ortho to the hydroxyl group.
- δ ~69 ppm: Methylene carbon adjacent to the ether oxygen ($-\text{O}-\text{CH}_2-$).
- δ ~29 ppm: Methylene carbon beta to the ether oxygen.
- δ ~28 ppm: Methylene carbon gamma to the ether oxygen.
- δ ~22 ppm: Methylene carbon delta to the ether oxygen.
- δ ~14 ppm: Terminal methyl carbon.



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Caption: Correlation of predicted ^1H -NMR signals to the molecular structure.

Solubility Profile

Solubility is a critical parameter for reaction setup, purification, and formulation. Based on its amphipathic structure, **4-(Pentyloxy)phenol** is expected to be poorly soluble in water but readily soluble in common organic solvents. For a structurally similar compound, 4-heptyloxyphenol, the solubility in DMSO is high (100 mg/mL).[8] A similar profile is anticipated for **4-(pentyloxy)phenol**.

Expected Solubility:

- Water: Poorly soluble.
- Methanol, Ethanol: Soluble.
- Acetone, Ethyl Acetate: Soluble.
- Dichloromethane, Chloroform: Soluble.
- Dimethyl Sulfoxide (DMSO): Highly soluble.

Thermal Properties and Stability

The thermal stability of a compound is crucial for determining appropriate storage and handling conditions.

- Melting Point: 56-57 °C[2]
- Storage Conditions: Store in a dry, cool (0-10°C), and well-ventilated place. Keep the container tightly closed.[2]

Expert Insight: The relatively low melting point indicates that this compound is a solid at room temperature but can be easily melted for certain applications. Storage at refrigerated temperatures is recommended to minimize potential degradation over time, especially considering the phenol moiety, which can be susceptible to oxidation.

Safety and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting. **4-(Pentyloxy)phenol** is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation). May also cause serious eye irritation.[2]
- Precautionary Statements:
 - P264: Wash hands and exposed skin thoroughly after handling.[2]
 - P280: Wear protective gloves, eye protection, and face protection.
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- Incompatible Materials: Strong oxidizing agents, strong bases.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[8]

Experimental Protocols

The following protocols describe standard procedures for verifying the physical properties of **4-(Pentyloxy)phenol**.

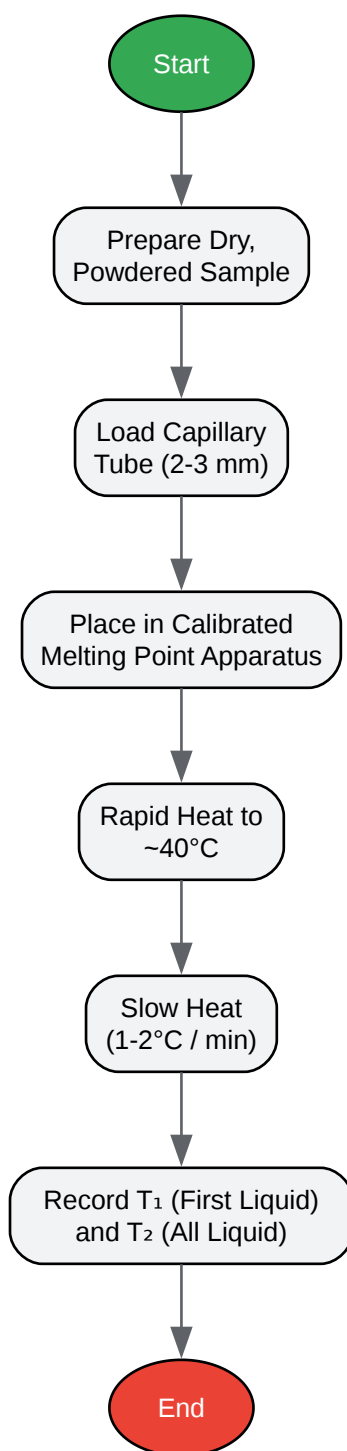
Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample of **4-(Pentyloxy)phenol**.

Methodology:

- Sample Preparation: Ensure the **4-(Pentyloxy)phenol** sample is dry and finely powdered.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

- Heating: Begin heating at a rapid rate to approximately 15-20 °C below the expected melting point (56 °C).
- Measurement: Decrease the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.
- Validation: A sharp melting range (e.g., within 1 °C) is indicative of high purity. Compare the observed range to the literature value (56-57 °C).



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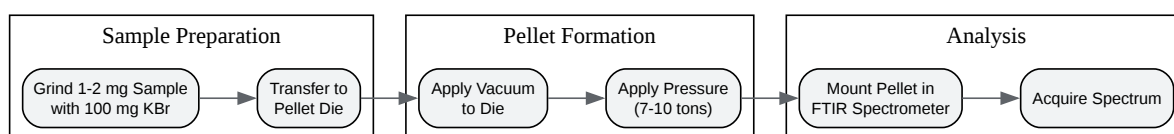
Caption: Workflow for Melting Point Determination.

Protocol: FTIR Sample Preparation (KBr Pellet Method)

Objective: To prepare a solid sample of **4-(Pentyloxy)phenol** for analysis by transmission FTIR spectroscopy.

Methodology:

- Material Preparation: Gently grind 1-2 mg of **4-(Pentyloxy)phenol** with ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar. The mixture should be homogenous and have a fine, consistent particle size.
 - Causality: Grinding ensures the sample is evenly dispersed and minimizes light scattering, leading to a higher quality spectrum. KBr is used because it is transparent in the mid-infrared region.
- Pellet Pressing: Transfer the mixture to a pellet press die.
- Evacuation: Briefly apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.
- Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
- Validation: The resulting spectrum should show sharp, well-defined peaks consistent with the functional groups of **4-(Pentyloxy)phenol** and a flat baseline.



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Caption: Workflow for FTIR Analysis via KBr Pellet Method.

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